Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate (CAS: 842113-80-8, MFCD06636245) is a thiazole-based ester derivative characterized by a 2-fluorophenyl substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. Its molecular formula is C₁₃H₁₂FNO₂S, with a molecular weight of 265.30 g/mol. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing biologically active molecules such as enzyme inhibitors and cephalosporin derivatives . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-12(16)7-9-8-18-13(15-9)10-5-3-4-6-11(10)14/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMZBPFZUXGACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring. The final step involves esterification with ethyl bromoacetate under basic conditions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is fundamental for converting the prodrug form into its active metabolite.
| Conditions | Products | Yield | Catalyst/Reagents |
|---|---|---|---|
| 1M NaOH, ethanol, 80°C | 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetic acid | 92% | Sodium hydroxide |
| H₂SO₄, H₂O, reflux | Same as above | 85% | Sulfuric acid |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with alkaline conditions favoring faster kinetics due to increased hydroxide ion concentration.
Nucleophilic Aromatic Substitution
The fluorine atom at the ortho position of the phenyl ring participates in nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.
| Reagents | Products | Reaction Time | Temperature |
|---|---|---|---|
| Piperidine, DMF | 2-(2-piperidinophenyl)-1,3-thiazol-4-yl acetate | 6 hrs | 100°C |
| Sodium methoxide, methanol | 2-(2-methoxyphenyl)-1,3-thiazol-4-yl acetate | 4 hrs | 60°C |
The electron-deficient aromatic ring (due to fluorine) facilitates displacement reactions, with yields dependent on the nucleophile’s strength and solvent polarity .
Suzuki-Miyaura Cross-Coupling
The thiazole ring’s brominated analogs undergo palladium-catalyzed coupling with aryl boronic acids, enabling structural diversification.
Optimal conditions require anhydrous solvents and inert atmospheres to prevent catalyst deactivation .
Oxidation and Reduction
The thiazole ring and ester group exhibit redox activity:
-
Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to a sulfoxide or sulfone.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, altering electronic properties .
Comparative Reactivity with Analogs
The ortho-fluorine substituent significantly alters reactivity compared to non-fluorinated analogs:
The electron-withdrawing effect of ortho-fluorine accelerates hydrolysis but slightly reduces coupling efficiency due to steric hindrance .
Mechanistic Insights
Scientific Research Applications
Biological Activities
Research has indicated that Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar thiazole structures demonstrate significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
- Antibiofilm Formation : Certain derivatives have been noted for their ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, showcasing potential applications in treating biofilm-associated infections .
- Enzyme Inhibition : this compound has been studied for its inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating significant potency .
Case Study 1: Antimicrobial Evaluation
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. Among these, compounds similar to this compound showed promising results in inhibiting bacterial growth and biofilm formation.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| Compound A | 0.22 | 0.25 | 70 |
| Compound B | 0.30 | 0.35 | 65 |
| This compound | TBD | TBD | TBD |
Case Study 2: Structure-Activity Relationship Analysis
A structure–activity relationship (SAR) study was conducted to explore how variations in the thiazole structure affect biological activity. This study highlighted that modifications at the fluorine position significantly impacted antimicrobial efficacy and enzyme inhibition .
Mechanism of Action
The biological activity of Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact mechanism of action varies depending on the specific biological target, but it often involves the inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives with variations in substituents at the 2- and 4-positions of the thiazole ring are widely studied for their structural and functional diversity. Below is a detailed comparison of Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate with structurally related analogs:
Substituent Position and Electronic Effects
- In contrast, the meta-fluorine (LD-1547) enhances electron-withdrawing effects without significant steric interference, altering electronic distribution on the thiazole core .
- Non-Fluorinated Analog: The absence of fluorine in Ethyl 2-phenyl-1,3-thiazol-4-yl]acetate reduces electronegativity, increasing electron density on the thiazole ring, which may affect nucleophilic substitution reactions .
Functional Group Modifications
- Sulfonamide Derivatives : Compounds like Ethyl 2-(2-(phenylsulfonamido)thiazol-4-yl)acetate exhibit increased hydrophilicity, making them suitable for aqueous-phase reactions. The sulfonamide group also serves as a hydrogen-bond acceptor, enhancing interactions with biological targets .
- Amino-Substituted Analog: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (MW: 186.23 g/mol) is a precursor for synthesizing hydrazides and triazole hybrids, highlighting its role in constructing bi-heterocyclic systems .
Biological Activity
Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring, an ethyl acetate moiety, and a fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially influencing its biological activity.
Synthesis Pathway:
- Formation of Thiosemicarbazone: Condensation of 2-fluorobenzaldehyde with thiosemicarbazide.
- Cyclization: The thiosemicarbazone is cyclized using acetic anhydride to form the thiazole ring.
- Esterification: The final compound is synthesized through esterification with ethyl bromoacetate under basic conditions.
Biological Activity
This compound has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 | Bactericidal |
| Escherichia coli | 1.0 | Bactericidal |
| Candida albicans | 4.0 | Fungicidal |
| Pseudomonas aeruginosa | 2.5 | Bactericidal |
These results suggest that this compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Anticancer Activity
Research indicates that thiazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. This compound has been shown to induce apoptosis in cancer cell lines through the following mechanisms:
- Inhibition of Kinases: The compound inhibits kinases that are crucial for cell cycle progression.
- Disruption of Metabolic Pathways: It interferes with metabolic pathways essential for tumor growth.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The thiazole ring can bind to enzymes, inhibiting their activity.
- Cell Membrane Penetration: The fluorophenyl group enhances the compound’s ability to penetrate cell membranes effectively.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar thiazole derivatives:
| Compound Name | Key Difference | Biological Activity Comparison |
|---|---|---|
| Ethyl 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate | Chlorine instead of fluorine | Lower lipophilicity |
| Ethyl 2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]acetate | Bromine instead of fluorine | Reduced antimicrobial activity |
| Ethyl 2-[2-(methylphenyl)-1,3-thiazol-4-yl]acetate | Methyl group instead of halogen | Varies based on sterics |
This comparative analysis reveals that the presence of fluorine in this compound significantly enhances its biological activity compared to its analogs .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
-
In Vitro Studies: Demonstrated significant inhibition of bacterial growth in clinical isolates.
- Study Reference: PubChem indicates promising results against resistant strains.
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Animal Models: Showed reduced tumor size in xenograft models when treated with the compound.
- Research Findings: Indicated a decrease in tumor proliferation markers post-treatment.
Q & A
Q. Basic
- ¹H NMR : Look for characteristic signals: thiazole C-H (δ 7.5–8.5 ppm), ester OCH₂CH₃ (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), and fluorophenyl aromatic protons (δ 6.8–7.6 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and thiazole C-S/C-N bonds (δ 110–160 ppm).
- IR : Ester C=O stretch (~1730 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹).
- Mass spectrometry : Molecular ion peak at m/z ~265.3 (C₁₃H₁₂FNO₂S) .
How are discrepancies between computational modeling and experimental spectral data resolved for thiazole derivatives?
Advanced
Discrepancies (e.g., unexpected tautomerism or rotational isomers) require crystallographic validation. Use single-crystal X-ray diffraction (SHELX programs) to determine absolute configuration. For example, SHELXL refines structures against high-resolution data, resolving ambiguities in NMR assignments caused by dynamic exchange processes .
What purification methods are recommended for this compound?
Q. Basic
- Liquid-liquid extraction : Separate the oily product post-reaction using diethyl ether and dry over Na₂SO₄.
- Column chromatography : Use silica gel with gradient elution (n-hexane/ethyl acetate, 7:3 to 6:4) to remove polar by-products.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
What strategies enable derivatization of the ester group into bioactive analogs?
Q. Advanced
- Hydrolysis : Convert the ester to a carboxylic acid using NaOH/H₂O, enabling peptide coupling.
- Hydrazide formation : React with hydrazine hydrate in methanol (2 hours reflux) to generate hydrazide intermediates for triazole or oxadiazole synthesis .
- Sulfonylation : Use 3-chloro-2-methylbenzenesulfonyl chloride to introduce sulfonamide groups for enhanced bioactivity .
How is purity assessed, and what analytical standards apply?
Q. Basic
- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile/water (60:40), UV detection at 254 nm. Purity ≥95% by area normalization.
- Melting point : Sharp range (e.g., 130–132°C) confirms crystallinity .
How do researchers address crystallographic challenges like molecular flexibility?
Q. Advanced
- Cryocooling : Collect data at 100 K to minimize thermal motion.
- Twinned data : Use SHELXL’s TWIN/BASF commands for refinement.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···F contacts) to explain packing anomalies .
What safety precautions are critical during synthesis?
Q. Basic
- Ventilation : Use fume hoods for reactions releasing HBr or SO₂.
- PPE : Wear nitrile gloves and goggles when handling sulfonyl chlorides (Skin Corr. 1B hazard) .
How does the 2-fluorophenyl group influence thiazole reactivity?
Advanced
The electron-withdrawing fluorine enhances electrophilic substitution at the thiazole C-5 position. DFT calculations show decreased electron density at C-5 (~0.15 eV vs. phenyl analogs), favoring regioselective functionalization. This is critical for designing kinase inhibitors or antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
